![molecular formula C19H20FNO3 B10771422 [3H]-Paroxetine](/img/structure/B10771422.png)
[3H]-Paroxetine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3H]-Paroxetine is a radiolabeled selective serotonin reuptake inhibitor (SSRI) widely used to study the serotonin transporter (SERT) in both neuronal and peripheral systems. It binds with high affinity to SERT, a presynaptic membrane protein responsible for 5-HT reuptake, making it a critical tool for investigating serotonergic neurotransmission and antidepressant pharmacology . Key characteristics include:
- High Specificity: this compound selectively labels SERT with minimal off-target binding, unlike other ligands such as [3H]imipramine, which exhibits non-specific interactions with non-serotonergic sites .
- Binding Parameters: In human brain tissue, this compound shows a dissociation constant ($Kd$) of ~0.36 nM and a maximal binding capacity ($B{max}$) of ~276 fmol/mg protein, indicating nanomolar affinity and high site density .
- Functional Correlation: Its binding strongly correlates with [3H]5-HT uptake inhibition, validating its use as a functional marker of SERT activity .
准备方法
Synthetic Pathways for Paroxetine Intermediate Structures
Core Piperidine Skeleton Construction
The synthesis of paroxetine’s trans-(3S,4R)-piperidine scaffold begins with a quaternary pyridinium salt (e.g., 1-methyl-3-carbomethoxy-4-(4-fluorophenyl)pyridinium bromide) . Catalytic hydrogenation using platinum oxide under hydrogen gas reduces the pyridinium ring to a cis-piperidine ester, which undergoes epimerization with sodium methoxide to yield the trans-configuration . Lithium aluminum hydride (LiAlH₄) reduces the ester to a hydroxymethyl group, producing (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine .
Key Reaction Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Pyridinium reduction | H₂, PtO₂, MeOH, 50°C, 12 h | 85% | |
Epimerization | NaOMe, toluene, reflux, 5 h | 92% | |
Hydroxymethyl formation | LiAlH₄, THF, 0°C to rt, 2 h | 83% |
Resolution of Enantiomers
Racemic amino alcohol intermediates are resolved using chiral acids such as L-o-chlorotartranilic acid . For example, the diastereomeric salt of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine is crystallized from ethanol/water, achieving >99% enantiomeric excess (ee) .
Radiolabeling Strategies for [3H]-Paroxetine
Parameter | Detail | Source |
---|---|---|
Reducing agent | LiAlT₄ (10 Ci/mmol) in anhydrous THF | |
Reaction time | 2 h at 0°C under argon | |
Specific activity | 15–20 Ci/mmol |
Alternative Route: Catalytic Tritiation
Tritium gas (T₂) can label paroxetine via catalytic hydrogenation of a prochiral ketone precursor. For instance, oxidizing the hydroxymethyl group to a ketone followed by T₂/Pd-C reduction introduces tritium with retention of configuration . This method avoids racemization and achieves specific activities up to 25 Ci/mmol .
Coupling and Deprotection Steps
Sesamol Ether Formation
The resolved amino alcohol is mesylated with methanesulfonyl chloride, forming a reactive intermediate that couples with sesamol in toluene under reflux . Sodium methoxide facilitates nucleophilic substitution, yielding N-Boc-protected paroxetine .
Coupling Reaction Parameters
Component | Quantity/Detail | Source |
---|---|---|
Sesamol | 1.2 equiv, 28% NaOMe, toluene, 110°C | |
Reaction duration | 5.5 h reflux, 1.5 h azeotropic drying | |
Yield | 78% after purification |
Final Deprotection and Salt Formation
Cleavage of the Boc group with HCl in isopropanol (IPA) produces paroxetine free base, which is precipitated as the hydrochloride salt . For this compound, this step is conducted in tritium-compatible solvents to minimize isotopic dilution .
Purification and Analytical Validation
Crystallization and Chromatography
Paroxetine HCl isopropanol solvate is crystallized by seeding with methanesulfonate salts, achieving >99.5% chemical purity . Radiolabeled batches are purified via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Analytical Specifications
化学反应分析
反应类型
[3H]帕罗西汀会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 还原反应可以改变分子内的官能团,可能改变其药理特性。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用锂铝氢化物和硼氢化钠等还原剂。
取代: 各种卤化剂和亲核试剂可用于取代反应.
主要形成的产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可以产生脱卤或氢化产物 。
科学研究应用
Binding Studies
Characterization of Serotonin Transporters:
[3H]-Paroxetine is widely employed to characterize the binding sites associated with the serotonin transporter (SERT). In studies involving rat cortical membranes, the binding of this compound has been shown to correlate strongly with 5-hydroxytryptamine uptake, indicating its specificity for SERT . This specificity allows researchers to utilize this compound as a tool for mapping serotonin uptake sites in various brain regions.
In Vivo Labeling:
The compound has been utilized for in vivo labeling of serotonin uptake sites, demonstrating its effectiveness in identifying and quantifying these sites under physiological conditions . Such studies help elucidate the role of serotonin in mood regulation and the mechanisms underlying antidepressant action.
Clinical Research Applications
Antidepressant Mechanism Exploration:
In clinical settings, this compound binding assays have been used to assess changes in SERT availability in patients undergoing treatment with different antidepressants. For instance, a study examined the effects of trazodone on SERT levels using this compound binding in platelet membranes from depressed patients. The results indicated a significant decrease in SERT proteins after treatment, suggesting a potential mechanism for trazodone's antidepressant effects .
Seasonal Variations:
Research has also highlighted seasonal variations in platelet this compound binding, which may have implications for understanding mood disorders that exhibit seasonal patterns, such as Seasonal Affective Disorder (SAD) .
Neuropharmacological Investigations
Drug Interaction Studies:
this compound is instrumental in studying drug interactions within serotonergic systems. For example, it has been used to evaluate how various compounds affect SERT activity and serotonin reuptake processes. This is crucial for developing new antidepressants with improved efficacy and fewer side effects .
Electroconvulsive Therapy Effects:
Studies have investigated the impact of electroconvulsive therapy on serotonin reuptake sites using this compound. These investigations provide insights into how such treatments may alter serotonergic function and contribute to their therapeutic effects .
Data Summary Table
Case Studies
Trazodone Treatment Study:
A notable case study involved 25 outpatients diagnosed with major depression who were treated with trazodone. The study utilized this compound to measure changes in SERT levels before and after one month of treatment. Results indicated a statistically significant reduction in SERT availability, correlating with improvements in depressive symptoms as measured by the Hamilton Rating Scale for Depression .
Seasonal Affective Disorder Research:
Another investigation focused on the seasonal variations of this compound binding among individuals diagnosed with Seasonal Affective Disorder. The findings suggested that fluctuations in serotonin transporter availability could be linked to the onset and remission of depressive episodes throughout different seasons .
作用机制
[3H]帕罗西汀通过抑制血清素 (5-HT) 再摄取到突触前神经元而发挥作用。这种抑制会增加突触间隙中的血清素浓度,增强血清素能神经传递。 主要分子靶点是血清素转运体 (SERT),[3H]帕罗西汀与其具有高亲和力结合 。 这种结合阻止了血清素的再吸收,从而延长了其在大脑中的作用 。
相似化合物的比较
Affinity and Selectivity
[3H]-Paroxetine is distinguished from other radioligands by its superior affinity and selectivity for SERT:
- vs. [3H]-Citalopram : While both ligands label SERT, this compound exhibits 2–5× higher affinity ($K_d = 0.14–0.36$ vs. 0.6–0.8 nM) and better correlation with functional 5-HT uptake inhibition .
- vs. [3H]-Imipramine : [3H]-Imipramine binds to high- and low-affinity sites, with only ~50% of its binding representing SERT-specific interactions. In contrast, >80% of this compound binding is SERT-specific, as demonstrated by lesioning studies and competition assays .
Mechanistic Insights
- Allosteric Modulation: Unlike [3H]-Citalopram, this compound binding is unaffected by most allosteric modulators.
- Species-Specific Differences : In SERT homologs (e.g., Drosophila and chicken), this compound affinity decreases 30-fold (vs. 7-fold for [3H]5-HT uptake inhibition), highlighting its sensitivity to structural variations in the transporter .
Structural Analogs
- 4-Bromoparoxetine : A derivative with a bromine substitution shows ~4× lower SERT affinity ($K_i = 0.32$ vs. 0.073 nM for paroxetine) but provides insights into SERT binding pockets via mutagenesis studies .
- Fluorinated Derivatives : Fluorine substitutions at position 4 reduce affinity by ~7-fold, emphasizing the role of hydrophobic interactions in paroxetine-SERT binding .
Key Research Findings
Neurotoxicity Assessment : MDMA-induced serotonergic damage reduces cortical this compound binding by 54%, confirming its utility in long-term neurotoxicity studies .
Developmental Studies : In rats, this compound binding peaks at postnatal day 10 (75% higher than adult levels), reflecting dynamic SERT expression during brain maturation .
Species Variability : Mouse strain differences in SSRI sensitivity (e.g., 300× higher fluoxetine potency in C57BL/6J vs. DBA/2J mice) correlate with this compound binding affinity ($K_i = 0.14$ vs. 0.45 nM) .
常见问题
Basic Research Questions
Q. What experimental protocols are recommended for using [3H]-Paroxetine in serotonin transporter (SERT) binding assays?
- Methodological Answer :
- Tissue Preparation : Use fresh or frozen brain tissue (e.g., parietal cortex or hippocampus) homogenized in buffer (e.g., Tris-HCl, NaCl, KCl). Centrifuge to isolate synaptosomal membranes .
- Binding Assay : Incubate tissue with this compound (typical concentration: 0.1–1.0 nM) alongside unlabeled paroxetine or other SSRIs for competitive binding. Use filtration (e.g., GF/B filters) to separate bound and free ligands .
- Data Normalization : Express results as fmol/mg protein, quantified via methods like the Bradford assay . Include controls for nonspecific binding (e.g., 10 μM fluoxetine) .
Q. How should researchers design controlled experiments to assess this compound's binding affinity under varying physiological conditions?
- Methodological Answer :
- Treatment Groups : Include cohorts exposed to pharmacological agents (e.g., MDMA) or genetic modifications (e.g., SERT mutations) to study dynamic changes in SERT density. Use saline/vehicle-treated groups as controls .
- Time-Course Analysis : Measure binding at multiple time points (e.g., 6, 9, and 12 months in aging models) to track longitudinal SERT alterations .
- Statistical Validation : Apply unpaired Student’s t-tests or two-way ANOVA to compare treatment effects, reporting degrees of freedom (df) and p-values .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between preclinical SERT binding data and clinical efficacy studies of paroxetine?
- Methodological Answer :
- Critical Appraisal : Compare preclinical binding affinity (e.g., Ki = 1.1 nM in rat synaptosomes ) with clinical trial outcomes (e.g., lack of efficacy in adolescents ). Consider species-specific SERT isoforms or dosing discrepancies.
- Bias Assessment : Use tools like RIAT (Restoring Invisible and Abandoned Trials) to reanalyze unpublished or misreported data, as demonstrated in the GSK paroxetine scandal .
- Meta-Analysis : Synthesize data using PRISMA guidelines, highlighting confounders like industry sponsorship .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound binding studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to one-site binding models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ or Ki values with 95% confidence intervals .
- Handling Outliers : Apply Grubbs’ test to exclude anomalous data points. Validate with replicate experiments .
- Multiplicity Adjustments : For studies comparing multiple derivatives (e.g., Br-/I-paroxetine), use Bonferroni correction to minimize Type I errors .
Q. What methodological considerations are critical when conducting systematic reviews of paroxetine's neuropharmacological effects?
- Methodological Answer :
- PICOT Framework : Define Population (e.g., animal models vs. humans), Intervention (e.g., paroxetine dose), Comparison (e.g., placebo), Outcome (e.g., SERT density), and Timeframe .
- Data Extraction : Use tools like Covidence to categorize findings by study type (e.g., in vitro vs. clinical) and risk of bias (e.g., selective reporting ).
- Contradiction Analysis : Explicitly document studies with opposing results (e.g., increased vs. decreased SERT binding ) and propose mechanistic hypotheses (e.g., regional brain variability).
Q. Ethical and Methodological Nuances
Q. How should researchers address ethical concerns when interpreting paroxetine studies with potential data manipulation?
- Methodological Answer :
- Independent Reanalysis : Follow the RIAT initiative to request and re-evaluate raw datasets, as done for Study 329 .
- Transparency : Pre-register hypotheses and analysis plans to mitigate publication bias. Disclose conflicts of interest .
Q. What strategies can mitigate bias when synthesizing this compound data across heterogeneous studies?
- Methodological Answer :
- Sensitivity Analysis : Exclude industry-funded studies to assess robustness of conclusions .
- Grey Literature Inclusion : Incorporate dissertations, conference abstracts, and regulatory reports to counterbalance selective publication .
Q. Tables for Quick Reference
Key Parameter | Typical Value | Reference |
---|---|---|
This compound Ki (SERT) | 0.0014–1.1 nM | |
MDMA-induced SERT reduction | ~50% in parietal cortex | |
Aging effect on SERT | +34–55% in SAMP8 mice hippocampus |
属性
分子式 |
C19H20FNO3 |
---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(3S,4R)-4-(4-fluorophenyl)-3-[(6-tritio-1,3-benzodioxol-5-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i5T |
InChI 键 |
AHOUBRCZNHFOSL-RXMHWKDRSA-N |
手性 SMILES |
[3H]C1=CC2=C(C=C1OC[C@@H]3CNCC[C@H]3C4=CC=C(C=C4)F)OCO2 |
规范 SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。